![molecular formula C20H24N2O4 B4105335 N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4105335.png)
N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide
Overview
Description
N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide, also known as MPAPB, is a synthetic compound that has been studied for its potential use as a research tool in the field of neuroscience. MPAPB is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the brain. The inhibition of FAAH by MPAPB leads to an increase in endocannabinoid levels, which has been shown to have a variety of effects on the brain and body.
Mechanism of Action
N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide is a selective inhibitor of FAAH, an enzyme that breaks down endocannabinoids in the brain. The inhibition of FAAH by N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide leads to an increase in endocannabinoid levels, which has been shown to have a variety of effects on the brain and body. Endocannabinoids are known to bind to cannabinoid receptors in the brain and modulate a variety of physiological processes.
Biochemical and Physiological Effects:
N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide has been shown to have a variety of biochemical and physiological effects. The inhibition of FAAH by N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide leads to an increase in endocannabinoid levels, which has been shown to have a variety of effects on the brain and body. Endocannabinoids are known to play a role in a variety of physiological processes, including pain sensation, appetite regulation, and mood.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide as a research tool is its selectivity for FAAH. This allows for the specific modulation of endocannabinoid levels without affecting other physiological processes. However, one limitation of using N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide is its potential for off-target effects. It is important to carefully control for these effects in experiments using N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide.
Future Directions
There are several future directions for research on N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide. One area of interest is the potential use of N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide as a therapeutic agent for conditions such as pain and anxiety. Additionally, further research is needed to better understand the effects of N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide on the brain and body, as well as its potential for off-target effects. Finally, the development of more selective and potent inhibitors of FAAH may lead to the development of more effective research tools and therapeutic agents.
Scientific Research Applications
N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide has been studied for its potential use as a research tool in the field of neuroscience. The inhibition of FAAH by N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide leads to an increase in endocannabinoid levels, which has been shown to have a variety of effects on the brain and body. Endocannabinoids are known to play a role in a variety of physiological processes, including pain sensation, appetite regulation, and mood.
properties
IUPAC Name |
N-[2-[2-(4-methoxyphenoxy)propanoylamino]phenyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-4-7-19(23)21-17-8-5-6-9-18(17)22-20(24)14(2)26-16-12-10-15(25-3)11-13-16/h5-6,8-14H,4,7H2,1-3H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJCKHYFPORTQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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